(2R,6R)-4,6-ジメチルモルホリン-2-カルボン酸塩酸塩

説明

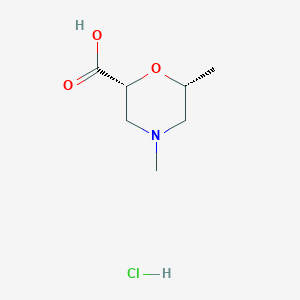

(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗うつ薬研究

この化合物は、特にケタミンの代謝物として、その抗うつ効果の可能性について研究されています。 認知機能を改善する可能性のある神経回路に影響を与えることが示されており、持続的な抗うつ作用に関連付けられています .

神経薬理学

海馬におけるAMPA受容体媒介性興奮性シナプス後電位を強化し、学習と記憶プロセスに重要です .

神経化学的影響

研究によると、(2R,6R)-HNKはケタミンの神経化学的影響に貢献し、特定の薬物が神経伝達にどのように影響を与えるかを理解する上でその役割を示唆しています .

作用機序

Target of Action

The primary target of (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the AMPA receptor . This compound enhances AMPA receptor-mediated excitatory post-synaptic potentials in the CA1 region of hippocampal slices .

Mode of Action

(2R,6R)-HNK interacts with its target, the AMPA receptor, by enhancing its activity . It also decreases intracellular D-serine (a NMDA co-agonist) concentrations in PC-12 cells . Furthermore, it upregulates KCNQ2 channels in mouse ventral hippocampal glutamatergic neurons both in vitro and in vivo .

Biochemical Pathways

The compound’s interaction with AMPA receptors and its effect on D-serine concentrations suggest that it influences glutamatergic neurotransmission . This is further supported by its ability to upregulate KCNQ2 channels, which are crucial for neuronal excitability . The compound’s effects on these biochemical pathways can lead to changes in neural circuits that underlie distinct cognitive domains .

Result of Action

The compound’s action results in potentiation of hippocampal activity and other metaplastic processes that enhance the efficacy of synaptic transmission . This can lead to improvements in cognitive function . . For instance, daily administration of (2R,6R)-HNK has been found to impair implicit memory in the passive-avoidance task, whereas thrice-weekly (2R,6R)-HNK tended to improve it .

Action Environment

The environment can influence the action, efficacy, and stability of (2R,6R)-HNK. For example, the frequency of administration can modulate the compound’s effects on cognitive function . .

生化学分析

Biochemical Properties

(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with AMPA receptors, enhancing receptor-mediated excitatory post-synaptic potentials . Additionally, it decreases intracellular D-serine concentrations, a co-agonist of NMDA receptors . These interactions suggest that (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride may modulate synaptic transmission and plasticity.

Cellular Effects

The effects of (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to upregulate KCNQ2 channels in mouse ventral hippocampal glutamatergic neurons . This upregulation can affect neuronal excitability and synaptic plasticity, potentially impacting learning and memory processes.

Molecular Mechanism

At the molecular level, (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It enhances AMPA receptor-mediated excitatory post-synaptic potentials by binding to the receptor and modulating its activity . Additionally, it decreases intracellular D-serine concentrations, which can influence NMDA receptor function . These molecular interactions highlight the compound’s potential role in modulating synaptic transmission and plasticity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride remains stable under specific conditions, allowing for sustained modulation of synaptic transmission and plasticity

Dosage Effects in Animal Models

The effects of (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to enhance synaptic transmission and plasticity without causing significant adverse effects . At higher doses, it may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Understanding the threshold effects and potential toxicity is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. For instance, it has been shown to influence the levels of intracellular D-serine, a key metabolite in NMDA receptor function . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s potential role in modulating cellular metabolism.

Transport and Distribution

The transport and distribution of (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride within cells and tissues are critical factors that influence its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in experimental and therapeutic applications.

Subcellular Localization

The subcellular localization of (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, modulating synaptic transmission and plasticity.

生物活性

(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data from diverse sources.

- Chemical Name : (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride

- Molecular Formula : C₈H₁₄ClN₁O₂

- Molecular Weight : 195.66 g/mol

This compound is a chiral morpholine derivative that has been studied for its role in various biological systems.

Research indicates that (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride exhibits several biological activities:

- Neurotransmitter Modulation : It has been shown to influence neurotransmitter systems, particularly through the modulation of AMPA receptors. This modulation enhances excitatory post-synaptic potentials in neuronal tissues, which can have implications for mood regulation and cognitive functions .

- Antidepressant Effects : Studies have demonstrated that this compound can exert antidepressant-like effects in animal models. It appears to act by upregulating specific ion channels and modulating glutamatergic transmission in the brain .

- Potential Anti-inflammatory Properties : Preliminary data suggest that the compound may also exhibit anti-inflammatory effects, although further research is needed to elucidate these pathways fully.

Biological Activity Data

Case Studies

Several studies have investigated the biological activity of (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride:

- Study on Antidepressant Mechanisms : A study published in Neuropharmacology highlighted how this compound rescues chronic stress-induced depression-like behavior through modulation of glutamatergic transmission in the midbrain . This suggests a potential therapeutic role in treating depression.

- Neurotransmitter Interaction Study : Research indicated that the compound significantly alters D-serine concentrations in neuronal cells, which is crucial for NMDA receptor function. The IC50 value for D-serine reduction was reported at 0.68 nM, demonstrating a potent interaction with neurotransmitter systems .

特性

IUPAC Name |

(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-5-3-8(2)4-6(11-5)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKXWFXGKGCCDM-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。